Naphthalene, methylphenyl-
CAS No.: 97232-29-6
Cat. No.: VC15961599
Molecular Formula: C17H14
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97232-29-6 |
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Molecular Formula | C17H14 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | 2-methyl-1-phenylnaphthalene |
Standard InChI | InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3 |
Standard InChI Key | AFNPKVCOEPJJLV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Architecture
The term "naphthalene, methylphenyl-" encompasses derivatives where a methylphenyl group is covalently bonded to the naphthalene framework. The prototypical example, 1-[(4-methylphenyl)methyl]naphthalene, features a naphthalene system substituted at the 1-position with a 4-methylbenzyl group . Its molecular formula is C₁₈H₁₆, with a molecular mass of 232.32 g/mol . The compound's structure combines the planar aromaticity of naphthalene with the steric and electronic effects imparted by the para-methyl-substituted benzyl group, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors of 1-[(4-Methylphenyl)methyl]naphthalene
Property | Value | Source |
---|---|---|
CAS RN | 20204-71-1 | |
Molecular Formula | C₁₈H₁₆ | |
Molecular Weight | 232.32 g/mol | |
Melting Point | 34°C | |
InChI Key | ZYOFZKHSPZUMCN-UHFFFAOYSA-N |
Spectroscopic Characterization
The structural confirmation of methylphenyl-naphthalenes relies on advanced spectroscopic techniques:
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¹H NMR: Resonances in the aromatic region (δ 6.8–8.2 ppm) correspond to naphthalene protons, while the methyl group on the benzyl substituent appears as a singlet near δ 2.3 ppm.
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Mass Spectrometry: Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 232, with fragmentation patterns indicative of benzylic cleavage .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-[(4-methylphenyl)methyl]naphthalene is achieved through Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with naphthalene in the presence of Lewis acids like aluminum chloride (AlCl₃) . This electrophilic aromatic substitution proceeds via a carbocation intermediate, with the benzyl group preferentially attaching to the electron-rich 1-position of naphthalene.
Modern Catalytic Approaches
Recent advances employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between 1-naphthylboronic acid and 4-methylbenzyl halides under inert atmospheres yields the target compound with >90% efficiency. This method minimizes byproducts and allows for scalability, making it preferable for industrial applications.
Representative Reaction Scheme:
Physicochemical Properties
Thermal Stability and Phase Behavior
1-[(4-Methylphenyl)methyl]naphthalene exhibits a melting point of 34°C, significantly lower than parent naphthalene (80–82°C) due to disrupted crystal packing from the bulky benzyl substituent . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) near −15°C, suggesting utility in low-temperature polymer composites.
Solubility and Partitioning
The compound demonstrates moderate solubility in nonpolar solvents (e.g., toluene, dichloromethane) but limited aqueous solubility (<1 mg/L at 25°C), consistent with its log P value of ~5.2 . This lipophilicity enhances its permeation across biological membranes, a trait exploited in drug design.
Reactivity and Functionalization
Electrophilic Substitution
The electron-donating methyl group on the benzyl moiety activates the naphthalene ring toward electrophiles. Nitration with concentrated HNO₃/H₂SO₄ predominantly yields 4-nitro derivatives, while sulfonation produces water-soluble sulfonic acids at elevated temperatures.
Oxidation Pathways
Oxidizing agents like KMnO₄ in acidic conditions cleave the naphthalene ring, generating phthalic acid derivatives. Controlled oxidation with CrO₃ selectively targets benzylic positions, forming ketone functionalities without ring degradation .
Applications in Scientific Research
Pharmaceutical Intermediate
Methylphenyl-naphthalenes serve as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). For example, hydrogenation of the naphthalene ring produces decalin derivatives with enhanced bioavailability.
Organic Electronics
The planar conjugated system facilitates π-π stacking in organic semiconductors. Thin films of 1-[(4-methylphenyl)methyl]naphthalene exhibit hole mobility values of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
Table 2: Comparative Electronic Properties
Compound | Hole Mobility (cm²/V·s) | Bandgap (eV) |
---|---|---|
1-[(4-Methylphenyl)methyl]naphthalene | 0.12 | 3.4 |
Pristine Naphthalene | 0.03 | 4.0 |
Biological Activity and Toxicology
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition of cytochrome P450 3A4 (IC₅₀ = 12 μM), suggesting potential drug-drug interaction risks. Molecular docking simulations reveal hydrophobic interactions between the methylphenyl group and the enzyme's active site .
Ecotoxicological Profile
The compound's persistence in aquatic systems (half-life >60 days) and bioaccumulation factor (BCF = 350) classify it as a PBT substance (persistent, bioaccumulative, toxic) under REACH guidelines .
Comparison with Structural Analogs
Chlorinated Derivatives
4-Chloro analogs (e.g., 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide) exhibit enhanced antibacterial activity but reduced thermal stability compared to the parent compound. The electron-withdrawing chlorine atom increases polarity, improving water solubility by 15-fold.
Methoxy-Substituted Variants
2-Methoxy derivatives demonstrate red-shifted fluorescence (λ_em = 410 nm vs. 380 nm for non-methoxy analogs), making them suitable as blue-emitting materials in OLEDs.
Industrial Production and Purification
Large-scale synthesis employs continuous flow reactors with immobilized AlCl₃ catalysts, achieving throughputs of 50 kg/h. Post-synthesis purification via simulated moving bed chromatography (SMB) ensures >99.5% purity, critical for electronic applications .
Future Research Directions
Ongoing studies focus on:
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Developing asymmetric catalytic systems for enantioselective synthesis of chiral naphthalene derivatives.
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Engineering metal-organic frameworks (MOFs) incorporating methylphenyl-naphthalenes for gas storage.
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Investigating photodynamic therapy applications using triplet-excited states generated upon visible light irradiation.
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